N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrimidine-based compounds and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds with potential antimicrobial activities. A study detailed the synthesis and antimicrobial evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from similar structural precursors. These compounds exhibited significant in vitro antimicrobial activities, highlighting the compound's utility in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Anti-angiogenic and DNA Cleavage Properties
Another research focus is on the compound's derivatives for their anti-angiogenic and DNA cleavage activities. Novel derivatives were synthesized and evaluated using chick chorioallantoic membrane (CAM) model and calf thymus DNA, demonstrating significant potential in blocking blood vessel formation and exhibiting differential DNA binding/cleavage activities. This suggests their use as anticancer agents by targeting both anti-angiogenic and cytotoxic pathways (Kambappa et al., 2017).
Analgesic and Antiparkinsonian Activities
The compound and its derivatives have been explored for potential analgesic and antiparkinsonian activities. One study synthesized a range of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from a related structural precursor. These compounds were evaluated pharmacologically, showing significant analgesic and antiparkinsonian activities comparable to reference drugs, indicating the therapeutic potential of N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide related compounds in treating pain and Parkinson's disease (Amr et al., 2008).
Anti-inflammatory Activity
Further research includes the synthesis and evaluation of novel pyrimidine derivatives for their anti-inflammatory properties. Compounds derived from N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide were screened for in vivo anti-inflammatory activity, with several showing significant effects. This highlights the potential of these derivatives as new anti-inflammatory agents, providing a foundation for further development in this area (Chaydhary et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-12-5-4-6-13(9-12)20-16(22)14-10-15(19-11-18-14)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVVUCIRPGKXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.